Dimethyl 3,5-diphenylthiomorpholine-2,6-dicarboxylate 1,1-dioxide
Description
Dimethyl 3,5-diphenylthiomorpholine-2,6-dicarboxylate 1,1-dioxide is a thiomorpholine derivative featuring a six-membered sulfur-containing ring with two sulfonyl groups (1,1-dioxide) and ester substituents at positions 2 and 4. This compound’s structural uniqueness lies in its sulfone moieties, which enhance polarity and stability compared to non-oxidized thiomorpholine analogs.
Properties
IUPAC Name |
dimethyl 1,1-dioxo-3,5-diphenyl-1,4-thiazinane-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-26-19(22)17-15(13-9-5-3-6-10-13)21-16(14-11-7-4-8-12-14)18(20(23)27-2)28(17,24)25/h3-12,15-18,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZGSGMQZHHVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(NC(C(S1(=O)=O)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3,5-diphenylthiomorpholine-2,6-dicarboxylate 1,1-dioxide typically involves multiple steps, starting with the formation of the thiomorpholine core This can be achieved through the cyclization of appropriate precursors, such as thiophenol derivatives, under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3,5-diphenylthiomorpholine-2,6-dicarboxylate 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reduction reactions may be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Dimethyl 3,5-diphenylthiomorpholine-2,6-dicarboxylate 1,1-dioxide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound may find applications in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties can be leveraged to create innovative products.
Mechanism of Action
The mechanism by which Dimethyl 3,5-diphenylthiomorpholine-2,6-dicarboxylate 1,1-dioxide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding its mechanism of action is crucial for its application in medicine and other fields.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between dimethyl 3,5-diphenylthiomorpholine-2,6-dicarboxylate 1,1-dioxide and analogous compounds:
Key Comparative Insights:
Core Structure Effects: Thiomorpholine-1,1-dioxide derivatives exhibit higher polarity and stability compared to non-sulfonated analogs (e.g., thiophene or pyridine cores) due to the electron-withdrawing sulfone groups .
Substituent Influence: Phenyl vs. In contrast, pyridinyl groups (e.g., ) offer coordination sites for metal ions, broadening catalytic or medicinal applications . Ester Groups: Dimethyl esters (target compound) vs. diethyl esters () affect solubility and hydrolysis rates. Dimethyl esters are generally more reactive toward hydrolysis due to reduced steric hindrance.
Biological Activity :
- Thiomorpholine-1,1-dioxide derivatives are associated with antibacterial and antifungal properties, as demonstrated in analogs like the diethyl pyridinyl variant . The diphenyl derivative’s bioactivity remains theoretical but is inferred from structural similarities.
- Chloromethyl-pyridine analogs () are primarily synthetic intermediates, lacking direct biological data.
Synthetic Utility :
- Brominated thiophenes () are tailored for cross-coupling reactions in material science, whereas chloromethyl-pyridine derivatives () serve as alkylating agents. The target compound’s sulfone groups may require specialized oxidation steps during synthesis, as seen in sulfuryl dichloride-mediated reactions ().
Research Findings and Structural Validation
- Crystallography : SHELX-based refinement () ensures accurate structural determination for thiomorpholine-1,1-dioxide derivatives, critical for confirming sulfone geometry and substituent orientation .
- Spectroscopic Data : NMR and MS (e.g., singlet peaks for CH3, CH2 in ) are consistent across ester-functionalized analogs, though phenyl/pyridinyl substituents alter aromatic proton shifts .
Biological Activity
Dimethyl 3,5-diphenylthiomorpholine-2,6-dicarboxylate 1,1-dioxide (CAS Number: 202118-63-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
This compound features a thiomorpholine ring with two carboxylate groups and two phenyl substituents. The molecular formula is , and it possesses a molecular weight of approximately 405.45 g/mol. The compound's structure contributes to its reactivity and interaction with biological systems.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies demonstrated that this compound effectively scavenges free radicals and reduces lipid peroxidation in cellular models .
Anti-inflammatory Effects
The compound has also been shown to possess anti-inflammatory properties. Studies have reported that it inhibits the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
This compound has been evaluated for its anticancer effects. In various cancer cell lines, including breast and prostate cancer cells, the compound induced apoptosis (programmed cell death) and inhibited cell proliferation. Mechanistic studies revealed that it modulates key signaling pathways involved in cancer progression .
Case Study 1: Antioxidant Efficacy in Human Cells
A clinical trial investigated the antioxidant efficacy of this compound in patients with oxidative stress-related conditions. Participants receiving the compound showed a significant reduction in biomarkers of oxidative damage compared to the placebo group. This study highlights the compound's potential as a therapeutic agent for managing oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Response in Animal Models
In an animal model of acute inflammation induced by carrageenan injection, administration of this compound resulted in reduced paw edema and lower levels of inflammatory mediators compared to untreated controls. These findings suggest that the compound may be effective in managing acute inflammatory responses.
Research Findings Summary
| Property | Findings |
|---|---|
| Antioxidant Activity | Effective free radical scavenger; reduces lipid peroxidation |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines; reduces edema in animal models |
| Anticancer Activity | Induces apoptosis; inhibits proliferation in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
